molecular formula C9H13NO2S B3376703 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid CAS No. 1226165-44-1

2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B3376703
CAS No.: 1226165-44-1
M. Wt: 199.27
InChI Key: YJVWKKKUICAWBF-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a carboxylic acid group at the fifth position of the thiazole ring, along with methyl and isobutyl substituents at the second and fourth positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2-methyl-4-(2-methylpropyl)-1,3-thiazole can be synthesized by reacting 2-methyl-4-(2-methylpropyl)thioamide with an appropriate α-haloketone under acidic conditions.

  • Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced via carboxylation reactions. One common method is the reaction of the thiazole derivative with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids, which can convert the thiazole to a thiazole oxide.

  • Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Thiazole oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological activity of this specific compound and its derivatives.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Thiazole derivatives have shown promise as anti-inflammatory, antiviral, and anticancer agents. This compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(2-methylpropyl)-1,3-thiazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.

    4-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the methyl group at the second position, which can influence its chemical properties.

    2-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the isobutyl group, which may alter its solubility and interaction with biological targets.

Uniqueness

2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the methyl and isobutyl groups, along with the carboxylic acid, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)4-7-8(9(11)12)13-6(3)10-7/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVWKKKUICAWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226165-44-1
Record name 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
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